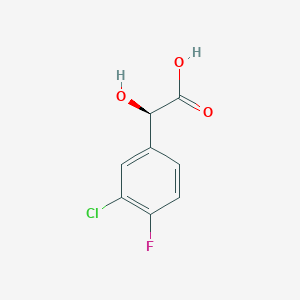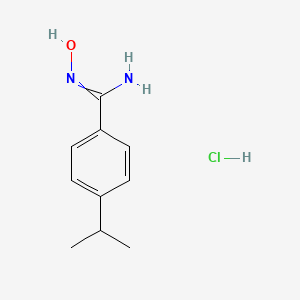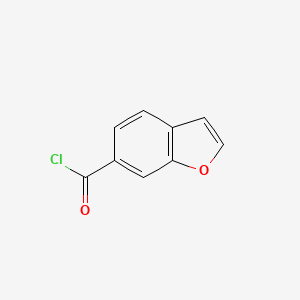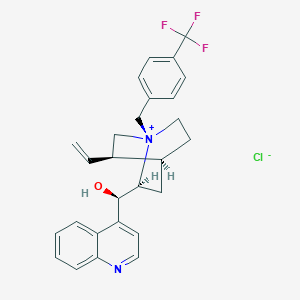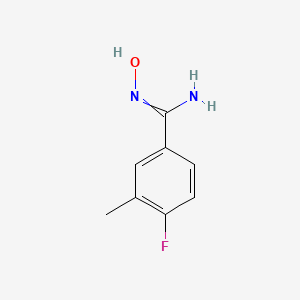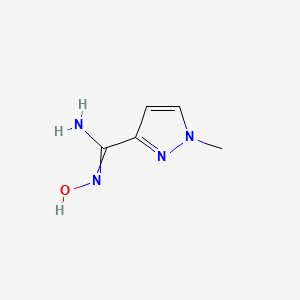![molecular formula C9H12NO4+ B11818387 3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium is a pyridinium derivative with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carboxyethyl group, a hydroxymethyl group, and a hydroxyl group attached to the pyridinium ring. Its unique properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Functional Group Introduction: The carboxyethyl group is introduced through a carboxylation reaction, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction.
Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating various biochemical processes. Its hydroxyl and carboxyethyl groups play a crucial role in binding to target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxine (Vitamin B6): Similar in structure but lacks the carboxyethyl group.
Pyridoxal: Contains an aldehyde group instead of the hydroxymethyl group.
Pyridoxamine: Contains an amino group instead of the hydroxymethyl group.
Uniqueness
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12NO4+ |
|---|---|
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14)/p+1 |
Clave InChI |
QBQINQFLFFWDOV-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=[N+](C=C1O)CCC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





